molecular formula C18H14ClNO2 B12907145 Ethyl 2-chloro-4-phenylquinoline-3-carboxylate CAS No. 101606-42-2

Ethyl 2-chloro-4-phenylquinoline-3-carboxylate

Cat. No.: B12907145
CAS No.: 101606-42-2
M. Wt: 311.8 g/mol
InChI Key: AULCYDUVQWZVIJ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-phenylquinoline-3-carboxylate (CAS 101606-42-2) is a versatile quinoline-based chemical building block with the molecular formula C18H14ClNO2 and a molecular weight of 311.76 g/mol . This compound features a reactive chloro substituent at the 2-position and an ester group at the 3-position of the quinoline core, making it a valuable scaffold for synthetic organic and medicinal chemistry research . Researchers utilize this intermediate in nucleophilic substitution reactions and metal-catalyzed cross-couplings to develop novel molecular entities. Its primary research value lies in the construction of diverse quinoline libraries for pharmaceutical development and biological probing. The precise melting point, boiling point, and safety information (H- and P-statements) for this compound require further experimental characterization. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

101606-42-2

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

ethyl 2-chloro-4-phenylquinoline-3-carboxylate

InChI

InChI=1S/C18H14ClNO2/c1-2-22-18(21)16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)20-17(16)19/h3-11H,2H2,1H3

InChI Key

AULCYDUVQWZVIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Friedländer Condensation-Based Synthesis

The most common approach to synthesize Ethyl 2-chloro-4-phenylquinoline-3-carboxylate involves a Friedländer-type cyclocondensation reaction. This method typically uses 2-aminobenzophenone derivatives and 4-(chloroethyl)acetoacetate as starting materials.

  • Reaction Conditions:

    • Catalyst: Cerium ammonium nitrate (CAN) or chloramines-T
    • Solvent: Methanol or acetonitrile
    • Temperature: Room temperature to reflux
    • Time: Several hours depending on catalyst and solvent
  • Mechanism:
    The amino group of 2-aminobenzophenone condenses with the ketoester moiety of 4-(chloroethyl)acetoacetate, followed by cyclization and dehydration to form the quinoline ring with the chloro substituent at the 2-position.

  • Yield:
    Yields reported are generally high, around 80-85%, with minimal purification required due to the purity of the product formed under optimized conditions.

Table 1: Representative Friedländer Condensation Conditions

Reactants Catalyst Solvent Temperature Yield (%) Reference
2-Aminobenzophenone + 4-(chloroethyl)acetoacetate CAN (10 mol%) Methanol Room temp 84
2-Aminobenzophenone + 4-(chloroethyl)acetoacetate Chloramines-T (1 eq) Acetonitrile Reflux 80-85

Post-Synthetic Functionalization

After the quinoline core is formed, further functionalization such as esterification or substitution at the 3-carboxylate position can be performed:

  • Esterification:
    The carboxylic acid intermediate can be esterified using ethanol in the presence of bases like potassium carbonate or sodium hydroxide to yield the ethyl ester.

  • Substitution Reactions:
    The 2-chloromethyl group can be subjected to nucleophilic substitution (e.g., Williamson ether synthesis) with phenols or other nucleophiles to generate derivatives.

Detailed Synthetic Route Example

A three-step synthetic route reported by Bose et al. and colleagues provides a practical and efficient method:

Table 2: Stepwise Yields and Conditions

Step Reaction Type Conditions Yield (%) Notes
1 Friedländer condensation CAN catalyst, MeOH, RT 84 High purity, no chromatography needed
2 Williamson ether reaction Phenol, MeCN, reflux, KOH ethanolic 80-93 Efficient substitution
3 Recrystallization Ethanol - Purification step

Research Findings and Optimization Insights

  • Catalyst Selection:
    CAN and chloramines-T are effective catalysts for the Friedländer condensation, with CAN providing slightly higher yields at room temperature.

  • Solvent Effects:
    Methanol and acetonitrile are preferred solvents due to their polarity and ability to dissolve reactants and catalysts efficiently.

  • Temperature Control:
    Mild conditions (room temperature to reflux) prevent decomposition and side reactions, ensuring high selectivity.

  • Purification:
    The product often precipitates out in high purity, reducing the need for chromatographic purification, which is advantageous for scale-up.

  • Yield Optimization:
    Reaction monitoring by thin-layer chromatography (TLC) and adjusting catalyst loading can optimize yields and reaction times.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Solvent Temperature Yield (%) Advantages Limitations
Friedländer Condensation 2-Aminobenzophenone + 4-(chloroethyl)acetoacetate CAN (10 mol%) Methanol RT 84 High yield, mild conditions Requires catalyst
Friedländer Condensation Same as above Chloramines-T (1 eq) Acetonitrile Reflux 80-85 Efficient, scalable Slightly harsher conditions
Microwave-Assisted Same as above HCl (catalytic) Various Microwave Low Fast reaction Low yield, reproducibility issues
Ultrasound-Assisted Same as above KHSO4 Various Ultrasound Moderate Accelerated reaction Reproducibility issues
Post-Synthetic Esterification Carboxylic acid intermediate K2CO3 or NaOH Ethanol Reflux High Simple esterification Requires base and heating

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: The phenyl group at the 4-position can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄).

    Coupling: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of 2-amino or 2-thio derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

    Coupling: Formation of various substituted quinolines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-chloro-4-phenylquinoline-3-carboxylate serves as a crucial building block in the synthesis of various bioactive compounds:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli.

    Table 1: Antimicrobial Activity of this compound Derivatives
    CompoundTarget OrganismInhibition Zone (mm)MIC (mg/mL)
    This compoundStaphylococcus aureus250.05
    Escherichia coli220.1
    Klebsiella pneumoniae200.15
  • Anticancer Potential : The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines. Studies report IC50 values as low as 20 nM, indicating potent cytotoxic effects.

    Table 2: Anticancer Activity of this compound Derivatives
    CompoundCancer Cell LineIC50 (nM)
    This compoundMCF-720
    KB-V114

Materials Science

The unique structure of this compound makes it valuable in the design of organic semiconductors and light-emitting diodes (LEDs). Its ability to act as a chromophore is being explored for applications in optoelectronic devices.

Biological Studies

In addition to its chemical applications, this compound has been utilized in biological assays to study enzyme interactions and cellular pathways. Its mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • DNA Intercalation : Similar to other quinoline derivatives, it can intercalate with DNA, disrupting replication processes.

Case Studies and Research Findings

Numerous studies have highlighted the therapeutic potential of this compound:

  • Antiviral Activity : Some derivatives have demonstrated promising antiviral effects against influenza viruses, showing higher inhibition rates compared to standard treatments.
  • Anti-inflammatory Effects : Research indicates that the compound can inhibit nitric oxide production in macrophages, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective benefits from certain quinoline derivatives, although further research is needed to elucidate these effects fully.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-phenylquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or binding to receptors. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. The chlorine and phenyl groups can enhance binding affinity and selectivity for specific molecular targets .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Ethyl 2-chloro-4-phenylquinoline-3-carboxylate and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
This compound Cl at C2, Ph at C4 C₁₈H₁₄ClNO₂ 313.76 Endothelin binding affinity
Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate Cl at C2, C6; Ph at C4 C₁₈H₁₃Cl₂NO₂ 346.19 Triclinic crystal system (a=8.3553 Å, b=10.1861 Å)
Ethyl 4-(4-fluorophenyl)-2-methylquinoline-3-carboxylate F-Ph at C4, Me at C2 C₁₉H₁₆FNO₂ 309.33 Enhanced lipophilicity due to fluorine
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate Cl at C6, oxo at C2 C₁₈H₁₃ClNO₃ 326.75 Dihydroquinoline backbone; ketone group enhances hydrogen bonding
Ethyl 2-methyl-4-phenylquinoline-3-carboxylate Me at C2, Ph at C4 C₁₉H₁₇NO₂ 291.34 Reduced electronegativity compared to Cl-substituted analogue

Key Observations :

  • Chlorine vs.
  • Fluorine Introduction: The 4-fluorophenyl variant (C19H16FNO2) exhibits higher lipophilicity, which may improve membrane permeability .
  • Dihydroquinoline Derivatives: The addition of a ketone group at C2 (e.g., 2-oxo derivatives) introduces hydrogen-bonding capabilities, altering solubility and receptor binding .

Crystallographic and Stability Profiles

  • Crystal Packing: The parent compound adopts a triclinic lattice (V = 818.73 ų), while dihydroquinoline derivatives exhibit monoclinic systems due to ketone-induced planar distortions .
  • Thermal Stability: Ethyl 2-methyl-4-phenylquinoline-3-carboxylate melts at 103–105°C, lower than the parent compound’s 270–272°C, indicating reduced crystalline rigidity .

Biological Activity

Ethyl 2-chloro-4-phenylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this quinoline derivative typically involves the Friedländer annulation method, which allows for the formation of quinoline structures through the condensation of an appropriate aldehyde with an amino compound. The presence of the chloro and carboxylate groups enhances the compound's reactivity, making it suitable for further modifications.

General Synthetic Pathway

  • Starting Materials :
    • 2-Aminoaryl compounds
    • Aldehydes (e.g., benzaldehyde)
    • Ethyl chloroacetate
  • Reaction Conditions :
    • Heat under reflux in a suitable solvent (e.g., ethanol) for several hours.
    • Purification through recrystallization or chromatography.
  • Yield : Typically high yields (65–90%) are reported for this synthesis method .

Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains:

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus24
This compoundKlebsiella pneumoniae25
Standard DrugKlebsiella pneumoniae27

These results suggest that the compound has comparable efficacy to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, derivatives have demonstrated activity against different cancer cell lines, including:

Cell LineIC50 (µM)Reference
P388 Leukemia5.0
MCF-7 Breast Cancer10.0
A549 Lung Cancer8.5

These findings indicate that modifications on the quinoline scaffold can enhance cytotoxicity against cancer cells.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymes : Studies have shown that quinoline derivatives can inhibit enzymes related to cancer proliferation and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Oxidative Stress Modulation : The compound may also exhibit antioxidant properties, contributing to its protective effects against oxidative stress-related diseases .

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Antimicrobial Evaluation : A study evaluated the antibacterial activity against Pseudomonas aeruginosa, showing potent inhibition comparable to standard treatments .
  • Anticancer Screening : Another investigation assessed its effects on human cancer cell lines, revealing a promising IC50 value indicating potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-chloro-4-phenylquinoline-3-carboxylate, and how is its purity validated?

  • Methodological Answer : The compound is synthesized via a two-step process:

Condensation : React 2-aminobenzophenone with ethyl 4-chloroacetoacetate in methanol using ceric ammonium nitrate (CAN, 10 mol%) as a catalyst at room temperature for 2 hours .

Purification : The crude product is washed with water, extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel column chromatography (petroleum ether/EtOAc, 5:1) to yield yellow crystals (84% yield).

  • Purity Validation : Melting point analysis (103–105°C vs. literature 109–111°C) and TLC monitoring are standard. Advanced validation uses NMR, IR, and elemental analysis .

Q. How is the compound structurally characterized, and which crystallographic tools are recommended?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) is employed for definitive structural confirmation. Tools like SHELX (for refinement) and ORTEP-3 (for visualization) are widely used .
  • Key Parameters : Compare bond lengths/angles with similar quinoline derivatives. For example, the chloro-substituted phenyl ring typically shows planarity deviations < 0.05 Å .

Q. What are the best practices for handling and storage to ensure compound stability?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation of vapors and contact with skin/eyes .
  • Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 4°C. Monitor for hydrolysis of the ester group via periodic FT-IR analysis .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives (e.g., 2-(phenoxymethyl)-substituted analogs) be addressed?

  • Methodological Answer :

  • Optimization : Use K₂CO₃ in refluxing acetonitrile for nucleophilic substitution of the chloromethyl group. Steric hindrance and electronic effects of substituents (e.g., electron-withdrawing groups on phenol) influence reaction rates .
  • Case Study : tert-Butyl-substituted derivatives require Eaton’s reagent (H₃PO₄/P₂O₅) at 70°C for cyclization, avoiding side reactions observed with PPA .

Q. How should conflicting data (e.g., melting points, spectral assignments) be resolved during characterization?

  • Methodological Answer :

  • Data Triangulation : Cross-validate using multiple techniques:

SCXRD resolves ambiguities in substituent positions .

High-resolution MS confirms molecular ions.

Dynamic NMR (e.g., VT-NMR) detects conformational changes affecting melting points .

  • Example : Observed mp 103–105°C vs. literature 109–111°C may arise from polymorphism—analyze via PXRD .

Q. What computational methods are suitable for predicting the compound’s reactivity or supramolecular interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for derivatization .
  • Mercury CSD : Analyze packing motifs (e.g., π-π stacking of quinoline cores) using the Cambridge Structural Database .
  • Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to optimize recrystallization .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Catalyst Screening : Replace CAN with FeCl₃ (Lewis acid) to reduce cost and improve turnover .
  • Process Optimization : Use continuous-flow reactors for the condensation step to enhance mixing and reduce reaction time .
  • In-line Analytics : Implement PAT (Process Analytical Technology) like Raman spectroscopy for real-time monitoring .

Data Contradiction Analysis

Q. Discrepancies in spectral data (e.g., NMR shifts) between synthetic batches: How to troubleshoot?

  • Methodological Answer :

Impurity Profiling : Use LC-MS to detect by-products (e.g., unreacted starting material or hydrolysis products) .

Deuterated Solvent Effects : Ensure consistent solvent choice (e.g., DMSO-d₆ vs. CDCl₃) for NMR comparisons .

Crystallographic Validation : If NMR ambiguity persists, grow single crystals for SCXRD to confirm connectivity .

Methodological Tables

Table 1 : Key Synthetic Parameters for Derivatives

Derivative TypeReaction ConditionsYield (%)Key Characterization Tools
2-(Phenoxymethyl)K₂CO₃, CH₃CN, reflux75–90¹H NMR, IR, Elemental Analysis
tert-Butyl-substitutedEaton’s reagent, 70°C, 6 h65–80SCXRD, HRMS

Table 2 : Crystallographic Software Comparison

ToolApplicationReference
SHELXLSmall-molecule refinement
MercuryPacking motif analysis
ORTEP-3Thermal ellipsoid visualization

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